molecular formula C22H22N6O3S B2447268 N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide CAS No. 895108-62-0

N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide

Cat. No.: B2447268
CAS No.: 895108-62-0
M. Wt: 450.52
InChI Key: NGWGCHTVNJZORJ-UHFFFAOYSA-N
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Description

N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide is an organic compound characterized by its unique structural framework, featuring a triazole and thiadiazole moiety. This compound is notable for its application across various fields of scientific research, including medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide typically involves multi-step organic reactions. Starting from commercially available raw materials, the process includes the formation of triazole and thiadiazole rings, followed by the coupling with a benzamide derivative. Typical reaction conditions involve:

  • Cyclization reactions: : Utilizing sodium azide and alkylating agents to form the triazole ring.

  • Thiadiazole synthesis: : Incorporating sulfur-containing reagents under acidic conditions.

  • Coupling reaction: : The final step involves an amide coupling using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial-scale production of this compound may leverage high-throughput chemical reactors to optimize yield and purity. Catalysts, temperature control, and solvent choice play crucial roles in scaling up from laboratory methods to industrial protocols.

Chemical Reactions Analysis

N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide exhibits various chemical reactivity:

  • Oxidation: : Reacts with oxidizing agents, forming oxide derivatives.

  • Reduction: : Can be reduced using agents like lithium aluminum hydride, leading to alterations in the aromatic system.

  • Substitution: : Undergoes nucleophilic substitution, especially at the methoxy groups, when treated with strong nucleophiles.

Common reagents for these reactions include hydrogen peroxide for oxidation, hydrides for reduction, and halogenated compounds for substitution. The major products typically depend on the reaction conditions but often include derivatives with modified functional groups.

Scientific Research Applications

Chemistry

Used as a precursor in synthesizing more complex organic molecules and as a ligand in coordination chemistry.

Biology

Investigated for its antimicrobial and antifungal properties, showing potential as a bioactive agent.

Medicine

Studied for potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. Its unique structure allows for targeted interactions with specific enzymes and receptors.

Industry

Utilized in the development of novel materials with specific electronic and photonic properties. Its derivatives are explored in the creation of advanced polymers and coatings.

Mechanism of Action

The mechanism by which N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide exerts its effects involves interaction with various molecular targets:

  • Enzymatic Inhibition: : Binds to active sites of enzymes, inhibiting their activity. Particularly effective against kinases and proteases.

  • Receptor Modulation: : Acts on cellular receptors, altering signal transduction pathways. Exhibits affinity for both GPCRs (G-protein coupled receptors) and nuclear receptors.

Comparison with Similar Compounds

Compared to other compounds containing triazole and thiadiazole moieties, this particular compound stands out due to its enhanced biological activity and stability. Similar compounds include:

  • N-{3-[1-phenyl-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-benzamide: : Lacks the dimethoxy and ethyl substitutions, showing different reactivity and biological profiles.

  • N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide: : Chlorine substitution alters its pharmacokinetic properties.

Properties

IUPAC Name

N-[3-[1-(4-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3S/c1-5-14-6-8-16(9-7-14)28-13(2)19(25-27-28)20-23-22(32-26-20)24-21(29)15-10-17(30-3)12-18(11-15)31-4/h6-12H,5H2,1-4H3,(H,23,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWGCHTVNJZORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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